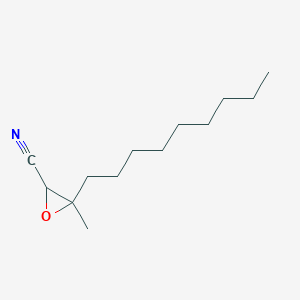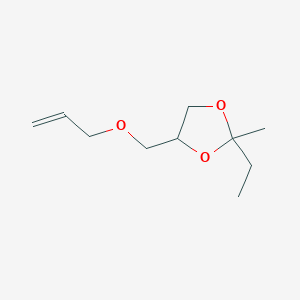
1,3-Benzenediaminium, 4-phenylazo-, diformate salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenediaminium, 4-phenylazo-, diformate salt is an organic compound with the molecular formula C12H12N4. It is also known by other names such as m-Phenylenediamine, 4-(phenylazo)- and C.I. Solvent Orange 3 . This compound is characterized by the presence of a benzene ring substituted with amino groups and a phenylazo group, making it a member of the azo compounds family. Azo compounds are known for their vivid colors and are widely used in dyeing and printing industries.
Méthodes De Préparation
The synthesis of 1,3-Benzenediaminium, 4-phenylazo-, diformate salt typically involves the diazotization of aromatic amines followed by azo coupling. The general synthetic route includes:
Diazotization: An aromatic amine, such as aniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Industrial production methods may involve large-scale batch or continuous processes, ensuring the reaction conditions are optimized for yield and purity. The reaction is typically carried out at low temperatures to maintain the stability of the diazonium salt.
Analyse Des Réactions Chimiques
1,3-Benzenediaminium, 4-phenylazo-, diformate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo group can yield amines.
Common reagents used in these reactions include nitrous acid for diazotization, and copper salts for Sandmeyer reactions. Major products formed from these reactions include substituted aromatic compounds with diverse functional groups.
Applications De Recherche Scientifique
1,3-Benzenediaminium, 4-phenylazo-, diformate salt has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various azo dyes and pigments.
Biology: Employed in staining techniques for microscopy due to its vivid color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the manufacturing of colored plastics, textiles, and inks.
Mécanisme D'action
The mechanism by which 1,3-Benzenediaminium, 4-phenylazo-, diformate salt exerts its effects involves the interaction of the azo group with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound’s vivid color is due to the extended conjugation of the azo group, which absorbs visible light .
Comparaison Avec Des Composés Similaires
1,3-Benzenediaminium, 4-phenylazo-, diformate salt can be compared with other azo compounds such as:
Azobenzene: Similar in structure but lacks the amino groups.
Methyl Orange: A well-known pH indicator with a similar azo structure but different substituents.
Sudan III: Another azo dye used for staining in biological applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications .
Propriétés
Numéro CAS |
68109-79-5 |
|---|---|
Formule moléculaire |
C14H16N4O4 |
Poids moléculaire |
304.30 g/mol |
Nom IUPAC |
formic acid;4-phenyldiazenylbenzene-1,3-diamine |
InChI |
InChI=1S/C12H12N4.2CH2O2/c13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10;2*2-1-3/h1-8H,13-14H2;2*1H,(H,2,3) |
Clé InChI |
COWZMYXGOMLJDK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.C(=O)O.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


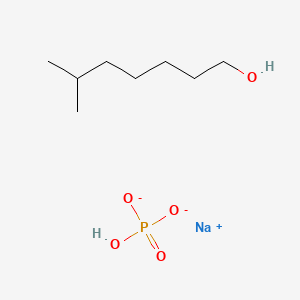

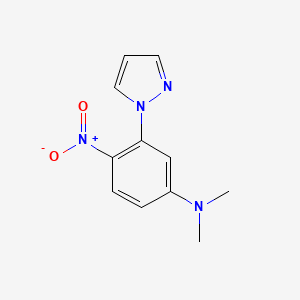
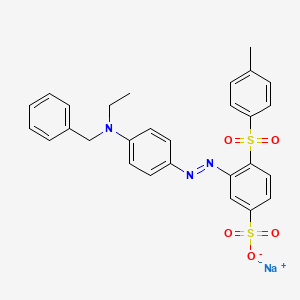
![N-[(2-Chlorophenyl)(4-chlorophenyl)acetyl]glycine](/img/structure/B14480457.png)

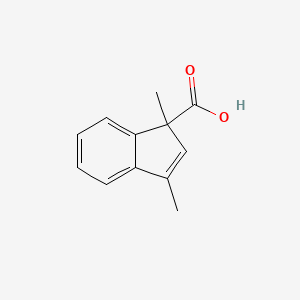
![ethyl 2-[1-(4-methoxybenzoyl)-2H-quinolin-2-yl]-3-oxo-3-phenylpropanoate](/img/structure/B14480481.png)


![3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B14480491.png)
